Ethyl 5-bromo-1H-pyrrole-2-carboxylate
Overview
Description
“Ethyl 5-bromo-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 740813-37-0 . It has a molecular weight of 218.05 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .
Scientific Research Applications
Synthesis Improvements
A study by Yuan Rong-xin (2011) demonstrates the synthesis of ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, a compound structurally related to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, using pyrrole as the starting material. This synthesis includes acylation, bromination, nucleophilic substitution, and nitration, yielding a total yield of 64.3% and suitability for industrial production. This process was characterized using 1H NMR and MS spectra, indicating its potential relevance in large-scale synthesis applications (Yuan, 2011).
Industrial Synthesis and Application
Lan Zhi-li's 2007 study focuses on Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, an important intermediate in new insecticide chlorantraniliprole. The compound, closely related to this compound, was synthesized with a high yield and purity of 91.0% and 99% respectively, through esterification and bromination. This study highlights the compound's promising industrialization route due to its simplicity and cost-effectiveness (Lan, 2007).
Novel Synthetic Processes
In 2013, Khajuria, Saini, and Kapoor developed a novel synthesis method for Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, which are closely related to this compound. Their method uses ethyl 2-nitro-5-oxo-3,5-diarylpentanoates treated with triethylphosphite under microwave irradiation, highlighting a new approach to synthesizing pyrrole derivatives. The integrity of this mechanism was confirmed through 31P NMR and EIMS experiments, marking a significant advancement in pyrrole synthesis techniques (Khajuria et al., 2013).
Biological Properties and Applications
A study by Gupton et al. (2014) investigated the use of methyl and ethyl 3-bromo-2-formylpyrrole-5-carboxylate as building blocks for the synthesis of bioactive pyrroles, including natural products with anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity. This research underscores the significant biological properties of pyrrole derivatives, including those similar to this compound, in the development of therapeutic agents (Gupton et al., 2014).
Safety and Hazards
The compound has been classified as a skin and eye irritant, and it may cause respiratory irritation . The safety pictograms associated with it are GHS07 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Ethyl 5-bromo-1H-pyrrole-2-carboxylate is a derivative of pyrrole, a heterocyclic aromatic organic compound. Pyrrole derivatives are known to interact with various biological targets due to their aromatic nature . .
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking due to their aromatic nature .
Biochemical Pathways
Pyrrole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s physicochemical properties, such as its solubility and lipophilicity, would likely influence its adme properties .
Result of Action
Given the broad range of biological activities associated with pyrrole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s action .
Properties
IUPAC Name |
ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWSPHLRAHWQKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732390 | |
Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740813-37-0 | |
Record name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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